1-Azabicyclo[3.2.1]octan-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-2-6(7)4-8/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOWQBTMUUFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337912 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192380-09-9 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies for 1 Azabicyclo 3.2.1 Octan 6 Ol
Reactivity of the Hydroxyl Group (C-6 Position)
The secondary hydroxyl group at the C-6 position is a primary site for functionalization, enabling the introduction of various substituents through esterification, oxidation, and other substitution reactions.
Esterification of the C-6 hydroxyl group is a common strategy to modify the compound's properties. This reaction typically involves treating the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst. For instance, 1-azabicyclo[3.2.1]octan-6-ol can be esterified with 9-fluorenecarboxylic acid to produce 1-Azabicyclo(3.2.1)octan-6-ol 9-fluorenecarboxylate. ontosight.ai Similarly, derivatives of the related 6-azabicyclo[3.2.1]octan-3α-ol scaffold, such as azaprophen, are synthesized as esters, highlighting the general applicability of this reaction to the azabicyclooctanol family. osti.govacs.org
Table 1: Examples of Esterification Reactions
| Starting Material | Reagent | Product | Reference |
| This compound | 9-Fluorenecarboxylic Acid | 1-Azabicyclo(3.2.1)octan-6-ol 9-fluorenecarboxylate | ontosight.ai |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol | 2,2-Diphenylpropionic acid derivative | Azaprophen | acs.org |
The secondary alcohol at the C-6 position can be oxidized to the corresponding ketone, 1-azabicyclo[3.2.1]octan-6-one. This ketone is a versatile intermediate for further synthetic modifications. Standard oxidizing agents are employed for this transformation. smolecule.com The reverse reaction, the reduction of the ketone, is a common method for synthesizing the alcohol itself, with different reducing agents potentially leading to different stereoisomers (endo and exo). acs.org For example, the oxidation of the related 7-azabicyclo[3.2.1]octan-6-ol is a key step in the synthesis of certain alkaloids, where the hydroxyl group is converted to a ketone before further manipulation. rsc.org
Table 2: Oxidation of Azabicyclic Alcohols
| Starting Material | General Oxidizing Agents | General Product | Reference |
| This compound | Chromium trioxide, Potassium permanganate | 1-Azabicyclo[3.2.1]octan-6-one | smolecule.com |
| 7-Azabicyclo[3.2.1]octan-6-ol | Not Specified | 7-Azabicyclo[3.2.1]octan-6-one | rsc.org |
Reactions Involving the Bridgehead Nitrogen Atom
The tertiary amine at the bridgehead position is nucleophilic and basic, allowing for reactions such as quaternization and N-substitution. Due to the bridged structure, the nitrogen atom's lone pair is sterically accessible, although inversion is not possible. acs.org
The bridgehead nitrogen can be readily protonated by acids to form stable salts, such as hydrochloride salts, which often improves the compound's crystallinity and solubility in aqueous media. ontosight.ai Furthermore, the nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This quaternization is a key reaction in the synthesis of bisquaternary derivatives of related azabicyclic compounds, which have been investigated for their biological activity. nih.gov
The nitrogen atom of the azabicyclic core can be substituted with various groups. While this compound itself is already N-substituted by the bicyclic structure, related scaffolds like 8-azabicyclo[3.2.1]octane are commonly modified at the nitrogen position. google.com For example, N-benzyl and N-sulfonyl derivatives of the azabicyclo[3.2.1]octane skeleton have been synthesized. cymitquimica.comacs.orgnih.gov These reactions typically involve reacting the secondary amine precursor to the bridgehead system or using specific synthetic routes that introduce the substituent during the formation of the bicyclic core.
Functional Group Interconversions on the Azabicyclo[3.2.1]octane Scaffold
Beyond direct reactions at the hydroxyl group and nitrogen atom, the scaffold itself can undergo various transformations. These functional group interconversions (FGIs) are crucial for creating structural diversity.
A key transformation is the conversion of the alcohol into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). ub.eduvanderbilt.edu This is achieved by reacting the alcohol with a sulfonyl chloride. The resulting sulfonate ester is a versatile intermediate that can be displaced by a wide range of nucleophiles in SN2 reactions to introduce new functional groups, such as halides or azides, often with inversion of configuration. ub.eduvanderbilt.edu
Stereochemistry can also be manipulated. For example, the endo-6-hydroxy isomer of this compound can be epimerized to the exo isomer, sometimes using a Raney nickel catalyst. acs.org More complex skeletal rearrangements can also occur under specific conditions. For instance, attempts at oxidative epimerization of the endo-alcohol have led to unexpected condensation products, forming derivatives like 7-ethylidene- and 7-ethyl-1-azabicyclo[3.2.1]octan-6-ols. acs.org In other related systems, a Baeyer-Villiger oxidation of the corresponding ketone can be used to expand the ring, transforming the bicyclic ketone into a lactone, which is another useful synthetic intermediate. rsc.orgrsc.org
Strategic Modification for Scaffold Diversification
The this compound scaffold serves as a valuable starting point for the generation of diverse molecular architectures through strategic chemical modifications. The presence of a hydroxyl group offers a reactive handle for a variety of transformations, enabling the exploration of the surrounding chemical space and the development of new derivatives with potentially unique properties. Key derivatization strategies for this scaffold primarily involve reactions at the hydroxyl moiety, such as esterification and oxidation, to introduce functional and structural diversity.
One of the direct and effective methods for modifying this compound is through the esterification of its secondary alcohol. This transformation not only alters the polarity and steric profile of the molecule but also allows for the introduction of a wide array of substituents. A notable example of this strategy is the synthesis of this compound 9-fluorenecarboxylate hydrochloride. ontosight.ai This derivative is produced by reacting this compound with 9-fluorenecarboxylic acid, followed by the formation of the hydrochloride salt. ontosight.ai The incorporation of the bulky, aromatic fluorenecarboxylate group significantly changes the chemical properties of the parent molecule. ontosight.ai
Another fundamental strategy for the diversification of the this compound scaffold is the oxidation of the C6-hydroxyl group to the corresponding ketone, 1-azabicyclo[3.2.1]octan-6-one. While specific literature on the oxidation of this compound is not abundant, the oxidation of hydroxyl groups in analogous azabicyclic systems is a well-established transformation. For instance, the oxidation of the hydroxyl group in 7-azabicyclo[3.2.1]octan-6-ol to the corresponding ketone has been reported as a key step in the synthesis of dendrobatid alkaloids. rsc.org This analogous transformation suggests that standard oxidizing agents can be effectively employed for the conversion of this compound to its keto-derivative. The resulting ketone would serve as a versatile intermediate for a host of subsequent derivatization reactions, including, but not limited to, reductive amination, olefination, and the addition of various nucleophiles to the carbonyl group, thereby enabling extensive scaffold diversification.
The table below summarizes the key chemical transformations used for the strategic modification of the this compound scaffold.
| Transformation | Reagent/s | Product | Significance for Diversification | Reference |
| Esterification | 9-Fluorenecarboxylic acid | This compound 9-fluorenecarboxylate hydrochloride | Introduces bulky, lipophilic groups, altering steric and electronic properties. | ontosight.ai |
| Oxidation | General oxidizing agents (e.g., PCC, Swern, Dess-Martin) | 1-Azabicyclo[3.2.1]octan-6-one | Provides a key ketone intermediate for a wide range of further functionalizations. | rsc.org* |
| Information inferred from analogous transformations of related compounds. |
Further diversification can be envisioned through other common reactions involving alcohols, such as etherification to introduce different alkyl or aryl groups at the C6-oxygen, and nucleophilic substitution reactions under appropriate conditions to replace the hydroxyl group with other functionalities. smolecule.com These modifications, stemming from the reactivity of the hydroxyl group, underscore the utility of this compound as a foundational scaffold for creating a broad spectrum of novel chemical entities.
Advanced Spectroscopic and Analytical Characterization of 1 Azabicyclo 3.2.1 Octan 6 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful method for determining the structure of organic molecules like 1-Azabicyclo[3.2.1]octan-6-ol.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
¹H NMR and ¹³C NMR are fundamental techniques for characterizing this compound and its derivatives. slideshare.net ¹H NMR provides information about the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling constants. For bicyclic systems like azabicyclo[3.2.1]octanes, the chemical shifts of bridgehead protons are distinct and can aid in structural verification. For instance, in some derivatives, the protons on the carbon atoms of the bicyclic ring typically resonate in the range of δ 1.5–3.0 ppm, while the proton attached to the hydroxyl-bearing carbon can be found between δ 4.2–5.0 ppm.
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. slideshare.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The signals for the carbon atoms in the bicyclic framework of azabicyclo[3.2.1]octane derivatives have been reported in various studies. For example, in 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol, the carbon signals appear at specific chemical shifts, such as δ 140.45, 129.18, 128.59, 126.10, 74.39, 63.65, 50.97, 40.25, 36.56, and 22.02 ppm for one isomer. iucr.org The assignment of these signals is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps distinguish between CH, CH₂, and CH₃ groups. researchgate.net
A representative, though not exhaustive, table of predicted and observed NMR data for related azabicyclo[3.2.1]octane structures is provided below.
Table 1: Representative NMR Data for Azabicyclo[3.2.1]octane Derivatives
| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |
|---|---|---|---|
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer 1) | ¹H | 1.68-7.32 | Complex multiplets for aromatic and bicyclic protons. iucr.org |
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer 1) | ¹³C | 22.02-140.45 | Distinct signals for aromatic and aliphatic carbons. iucr.org |
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer 2) | ¹H | 1.29-7.32 | Different multiplet patterns compared to Isomer 1, indicating stereochemical differences. iucr.org |
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer 2) | ¹³C | 22.00-140.48 | Varied chemical shifts for bicyclic carbons reflecting different stereochemistry. iucr.org |
This table is for illustrative purposes and the exact chemical shifts for this compound may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the bicyclic framework. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netacs.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
The combined use of these 2D NMR experiments allows for a comprehensive and detailed structural elucidation of azabicyclo[3.2.1]octane derivatives. researchgate.net
Stereochemical Assignments through NMR Data
NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the stereochemistry of this compound and its derivatives. The rigid bicyclic structure often leads to distinct differences in the spatial relationships between protons, which can be probed by NOE experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close in space, even if they are not directly bonded. acs.org The observation of a NOESY cross-peak between two protons indicates their spatial proximity. This information is critical for assigning the relative stereochemistry of substituents on the bicyclic ring, such as the exo or endo orientation of the hydroxyl group in this compound. researchgate.net For example, in a study of 4-methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes, the exo orientation of the phenyl substituent was determined by the observation of NOESY cross-peaks between the ortho protons of the phenyl ring and specific protons on the bicyclic core. researchgate.net In some cases, initial stereochemical misassignments based solely on ¹H NMR have been corrected through more detailed 2D NMR analysis and X-ray crystallography.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is another vital analytical technique used to characterize this compound and its derivatives. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural confirmation. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. acs.org This is a powerful tool for confirming the molecular formula of newly synthesized compounds. For example, HRMS can confirm the molecular formula of this compound as C₇H₁₃NO. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu
Table 2: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 128.10700 |
| [M+Na]⁺ | 150.08894 |
| [M-H]⁻ | 126.09244 |
| [M+NH₄]⁺ | 145.13354 |
| [M+K]⁺ | 166.06288 |
| [M+H-H₂O]⁺ | 110.09698 |
Data from PubChem for C₇H₁₃NO. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.com It is particularly useful for the analysis of volatile and thermally stable compounds, or derivatives of less volatile compounds. GC-MS can be used to identify and quantify components in a mixture. nih.govwjpls.org
In the context of azabicyclo[3.2.1]octane derivatives, GC-MS has been used to identify these compounds in various extracts and reaction mixtures. researchgate.netnih.gov For example, a derivative, 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile, was identified in a plant extract using GC-MS analysis. nih.gov The retention time from the GC and the mass spectrum from the MS detector provide two independent pieces of information for compound identification. The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for identification. wjpls.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) group and characterizing the environment of the C-N and C-O bonds within the bicyclic framework.
The most prominent and diagnostic feature in the IR spectrum of an azabicyclo[3.2.1]octanol is the O-H stretching vibration. For a related compound, 8-azabicyclo[3.2.1]octan-3-ol, the IR spectrum (when measured as a KBr wafer) shows a broad absorption band characteristic of the hydroxyl group. nih.gov The position and shape of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular O-H···N hydrogen bonding is a significant feature in azabicyclo[3.2.1]octanol derivatives. researchgate.net This interaction leads to a broadening and a shift to lower wavenumbers of the O-H stretching band, typically observed in the range of 3400-3200 cm⁻¹.
Studies on epimeric 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have demonstrated that the ν(O–H) region of the IR spectrum can be effectively compared with theoretically calculated spectra to deduce intermolecular associations. researchgate.net The C-O stretching vibration, usually found in the 1260-1000 cm⁻¹ region, provides further evidence for the alcohol functionality. The exact position of this band can give clues about the orientation (axial or equatorial) of the hydroxyl group. The spectrum also contains C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations, although the latter can be more difficult to assign definitively.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Azabicyclo[3.2.1]octanols | Notes |
| Hydroxyl | O-H stretch (H-bonded) | 3400 - 3200 (broad) | Position and width are indicative of intermolecular hydrogen bonding, particularly O-H···N interactions. researchgate.net |
| Carbon-Oxygen | C-O stretch | 1260 - 1000 | The exact frequency can be influenced by the stereochemistry of the hydroxyl group. |
| Carbon-Hydrogen | C-H stretch (alkane) | 2950 - 2850 | Characteristic of the saturated bicyclic framework. |
| Carbon-Nitrogen | C-N stretch | 1250 - 1020 | Often overlaps with other absorptions in the fingerprint region. |
This table provides representative data inferred from spectroscopic analyses of closely related azabicyclo[3.2.1]octanol derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies on its derivatives offer a clear picture of the conformational preferences and intermolecular interactions that define this bicyclic system.
Derivatives of azabicyclo[3.2.1]octanol consistently show a bicyclic framework composed of a piperidine (B6355638) ring in a chair conformation and a five-membered ring in an envelope conformation. researchgate.netuky.edu For instance, the crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol reveals a chair-envelope conformation where both the hydroxyl and the phenethyl groups occupy equatorial positions relative to the piperidine ring. researchgate.net This arrangement is often the thermodynamically more stable one.
A crucial feature revealed by X-ray crystallography in these systems is the presence of intermolecular hydrogen bonds. In the solid state, molecules are often linked into chains or more complex networks through O-H···N hydrogen bonds. researchgate.netuky.edu The distance and angle of these bonds are precisely determined, providing insight into the packing forces within the crystal lattice. For example, in two isomeric forms of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol, the molecules are linked into infinite chains by such hydrogen bonds. uky.edu
| Compound Derivative | Crystal System | Space Group | Key Conformational Features | Hydrogen Bonding |
| 3-Phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol researchgate.net | Not specified | Not specified | Chair-envelope conformation; OH and phenethyl groups are equatorial. | O-H···N intermolecular hydrogen bonding present. |
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer I) uky.edu | Orthorhombic | P2₁2₁2₁ | Piperidine ring in chair conformation; pyrrolidine (B122466) ring in envelope conformation. | Molecules linked in chains via O-H···N bonds. |
| 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol (Isomer II) uky.edu | Not specified | Not specified | Similar chair-envelope conformation to Isomer I. | Molecules linked in chains via O-H···N bonds. |
This table summarizes crystallographic data from derivatives, which can be used to predict the solid-state structure of this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. spectrabase.com
The principle of chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The choice of the CSP and the mobile phase is critical for achieving good separation (resolution).
For azabicyclo[3.2.1]octanol derivatives and other chiral amines and alcohols, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are often effective. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer. The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve the best balance between resolution and analysis time. In some cases, pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers can also be employed, which can then be separated on a standard (achiral) HPLC column. nih.gov
| Parameter | Typical Conditions for Chiral HPLC of Azabicyclo Alcohols |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) |
| Mobile Phase | Hexane/Isopropanol, Heptane/Ethanol, or similar mixtures. |
| Detection | UV (if a chromophore is present) or Mass Spectrometry (MS) for universal detection. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Temperature | Often controlled (e.g., 25-40 °C) to ensure reproducibility. |
This table outlines typical starting conditions for developing a chiral HPLC method for the enantiomeric purity assessment of compounds like this compound, based on methods for related structures. nih.govsmolecule.com
Computational Chemistry and Molecular Modeling Studies of 1 Azabicyclo 3.2.1 Octan 6 Ol
Conformational Analysis of the 1-Azabicyclo[3.2.1]octane Ring System
The 1-azabicyclo[3.2.1]octane ring system is a conformationally restricted framework. Computational studies, particularly conformational analyses, have been employed to understand its three-dimensional structure. The bicyclic system is composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, sharing two bridgehead carbons and a nitrogen atom.
The flexibility of the larger six-membered ring allows the system to exist in two primary conformations: a chair-like and a boat-like orientation. montclair.edu Theoretical calculations have shown that for the [3.2.1] bicyclic templates, the chair-like conformations are generally more stable. montclair.edu The energy barrier between these two conformations is comparatively low, calculated to be less than 9 kcal/mol, suggesting that the ring system can undergo conformational interconversion. montclair.edu For related compounds like 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime, studies have indicated that the molecule adopts a chair-envelope conformation. researchgate.net The specific orientation of substituents on the ring, such as the hydroxyl group in 1-Azabicyclo[3.2.1]octan-6-ol, influences the relative stability of these conformers.
| Conformation | Key Structural Feature | Relative Stability | Reference |
|---|---|---|---|
| Chair-like | The six-membered ring adopts a chair shape. | More stable for the [3.2.1] system. | montclair.edu |
| Boat-like | The six-membered ring adopts a boat shape. | Less stable; separated by a low energy barrier from the chair form. | montclair.edu |
| Chair-envelope | A hybrid conformation observed in related derivatives. | Adopted by similar 3-azabicyclo[3.2.1]octane systems. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and predicting the reactivity of molecules like this compound. DFT has been effectively used to investigate the relative stability between the boat-like and chair-like conformations of azabicyclic scaffolds. montclair.edu Such calculations have also been applied to explain the diastereoselectivity observed in the synthesis of related compounds like 7-azabicyclo[3.2.1]octan-6-ol. rsc.orgrsc.org
These computational methods provide detailed information about the molecule's electronic landscape:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pair on the nitrogen and oxygen atoms are expected to be regions of negative potential, indicating sites prone to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can further stabilize certain conformations.
| Calculated Property | Significance | Application to this compound |
|---|---|---|
| Conformational Energies | Determines the most stable 3D structure. | Confirms the chair-like conformer as the lower energy state. montclair.edu |
| HOMO/LUMO Energies | Predicts chemical reactivity and kinetic stability. | Identifies electron-donating (HOMO) and electron-accepting (LUMO) capabilities. |
| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic attack. | Highlights the nitrogen and oxygen atoms as reactive sites. |
| Atomic Charges | Quantifies the charge distribution across the molecule. | Provides insight into polar bonds and potential intermolecular interactions. |
Molecular Dynamics Simulations to Explore Conformational Space
While conformational analysis and quantum calculations provide a static picture of low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational transitions and explore the accessible conformational space under specific conditions (e.g., in a solvent).
For a molecule like this compound, MD simulations can:
Visualize the interconversion between chair and boat conformations in real-time.
Assess the stability of specific conformers in a biological environment, such as the active site of a protein.
Determine the influence of solvent molecules on the conformational equilibrium.
Predict the flexibility of different parts of the molecule.
Studies on related azabicyclic systems have utilized MD simulations to demonstrate stable interactions, confirming the utility of this method for understanding the dynamic behavior of these scaffolds. grafiati.com
Ligand-Based and Structure-Based Design Principles for Azabicyclic Scaffolds
The 1-azabicyclo[3.2.1]octane scaffold is a "privileged structure" in medicinal chemistry due to its conformational rigidity and its presence in numerous biologically active compounds, including the tropane (B1204802) alkaloids. ehu.esrsc.org This rigidity is a highly desirable feature in drug design. By constraining the molecule's flexibility, the entropic penalty of binding to a biological target is reduced, which can lead to higher affinity and selectivity. montclair.edu
Ligand-Based Design: In the absence of a known receptor structure, the rigid scaffold of 1-azabicyclo[3.2.1]octane is an excellent template for mimicking the bioactive conformation of more flexible, known ligands. montclair.edu By fixing the spatial orientation of key functional groups (like the hydroxyl and the bridgehead nitrogen), new molecules can be designed with a higher probability of adopting the correct geometry for biological activity.
Structure-Based Design: When the three-dimensional structure of a target protein is known, the rigid azabicyclic scaffold allows for the precise and predictable placement of substituents to optimize interactions with specific amino acid residues in the binding pocket. This principle has been successfully applied in the development of potent and selective inhibitors, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, where constraining a flexible piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold led to a significant boost in potency. acs.org
Pharmacophore Model Hypotheses
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For derivatives of this compound, a hypothetical pharmacophore can be constructed based on its key structural elements.
Drawing an analogy from the pharmacophore model of cocaine, which contains a related 8-azabicyclo[3.2.1]octane core, key features would include a basic amino group, hydrogen bond acceptors, and a hydrophobic region. uni-regensburg.de For this compound, the model would likely include:
A Hydrogen Bond Acceptor (HBA): The bridgehead nitrogen atom.
A Hydrogen Bond Donor (HBD) / Acceptor (HBA): The hydroxyl group at the C-6 position.
A Hydrophobic/Excluded Volume: The rigid bicyclic hydrocarbon framework, which defines the shape and volume of the molecule and properly orients the other features.
This model can serve as a query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity, or as a guide for designing new derivatives with enhanced potency and selectivity.
| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Bridgehead Nitrogen (N-1) | Electrostatic interaction, hydrogen bonding with donor residues (e.g., -OH, -NH). |
| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Hydrogen bonding with acceptor residues (e.g., C=O, -N-). |
| Hydrogen Bond Acceptor (HBA) | Oxygen of Hydroxyl Group | Hydrogen bonding with donor residues. |
| Hydrophobic Group | Bicyclic alkane framework | Van der Waals and hydrophobic interactions with nonpolar residues. |
Role of the 1 Azabicyclo 3.2.1 Octane Scaffold As a Building Block in Complex Molecule Synthesis
Design Principles for Conformationally Restricted Scaffolds in Organic Synthesis
The use of conformationally restricted scaffolds is a key design principle in modern organic and medicinal chemistry, aimed at enhancing the potency and selectivity of bioactive molecules. montclair.edu The rigid nature of scaffolds like 1-azabicyclo[3.2.1]octane offers several advantages. By pre-organizing appended functional groups in a well-defined three-dimensional orientation, these scaffolds can reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.
Computational methods, such as Density Functional Theory (DFT), are instrumental in the design process. These studies allow for the in-silico investigation of the conformational stability and rigidity of the scaffold. For the 3-azabicyclo[3.2.1]octane skeleton, for instance, the six-membered piperidine (B6355638) ring can adopt chair, boat, or twist-boat conformations. DFT calculations help identify the most stable, low-energy conformation, providing crucial insights for designing molecules that can effectively interact with specific protein binding sites. montclair.edu This understanding of the scaffold's conformational preferences is vital for the rational design of ligands and inhibitors. montclair.edu
Application in the Synthesis of Natural Product Analogues
The 1-azabicyclo[3.2.1]octane core is a recurring motif in a diverse range of natural products, particularly complex alkaloids. This has spurred significant interest in its use as a foundational building block for the synthesis of natural product analogues, which are often pursued for drug discovery programs. whiterose.ac.uk
The 6-azabicyclo[3.2.1]octane skeleton, also known as the normorphan scaffold, is found in several classes of alkaloids, including the hetisine (B12785939) and sarain families. researchgate.netresearchgate.net Synthetic approaches towards hetisine alkaloids, for example, have utilized photochemical methods to construct the 6-azabicyclo[3.2.1]octan-3-one core. researchgate.net Similarly, the synthesis of analogues of sarain A, a complex marine alkaloid, has involved strategies centered around the construction of the core azabicyclic framework. researchgate.net
Furthermore, the 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane (B1204802) alkaloids, a class of compounds with a long history of medicinal use. ehu.es The development of stereoselective methods to construct this scaffold has been a major focus of synthetic research, enabling access to a wide variety of both natural and non-natural tropane derivatives. ehu.es
| Natural Product Class | Core Scaffold | Representative Examples |
| Hetisine Alkaloids | 6-Azabicyclo[3.2.1]octane | Hetisine, Nominine |
| Sarain Alkaloids | 2-Azabicyclo[3.3.1]nonane (related) | Sarain A |
| Tropane Alkaloids | 8-Azabicyclo[3.2.1]octane | Tropinone (B130398), Cocaine |
Development of Novel 3D-Shaped Building Blocks
In an effort to move beyond the predominantly flat, two-dimensional structures of many screening compounds, there is a growing emphasis in medicinal chemistry on the development of novel, three-dimensional (3D) building blocks. whiterose.ac.uk The saturated and conformationally restricted nature of the 1-azabicyclo[3.2.1]octane scaffold makes it an ideal starting point for the design of such 3D fragments. whiterose.ac.uknih.gov
Researchers have rationally designed and synthesized novel building blocks incorporating the azabicycloalkane framework. For instance, a series of SO2-containing azabicyclo[3.n.1]alkanes have been developed as 3D-shaped, conformationally restricted building blocks for drug discovery. nih.gov These were synthesized via a double-Mannich annulation of corresponding monocyclic S-ketones. nih.gov
The synthesis of diastereomeric [3.2.1]-3-aza-8-oxy-bicyclic and [3.2.1]-3-azabicyclic diamine scaffolds has also been reported. montclair.edu These building blocks serve as conformationally restricted analogues of flexible diamines like 1,3-diaminopropane, which are common motifs in bioactive molecules. montclair.edu The ability to introduce diverse substituents at various positions on the bicyclic ring allows for the creation of libraries of 3D-shaped molecules with varied exit vectors for further chemical elaboration. whiterose.ac.uk
Integration into Diverse Heterocyclic Architectures
The 1-azabicyclo[3.2.1]octane scaffold serves as a versatile platform for the construction of a wide array of more complex, fused, and spiro-heterocyclic architectures. lookchem.comrsc.orgresearchgate.net Its inherent structure and reactivity can be exploited to build upon the bicyclic core, leading to novel molecular frameworks.
Various synthetic strategies have been employed to integrate the azabicyclo[3.2.1]octane motif into larger heterocyclic systems. For example, tandem reactions and cycloadditions have proven effective. The [3+2] cycloaddition of oxidopyridinium ions with maleimides has been utilized to construct 8-azabicyclo[3.2.1]octanes. thieme-connect.com
Furthermore, the scaffold has been used to create fused heterocyclic systems. For example, one-pot enantioselective Michael additions followed by intramolecular Friedel-Crafts reactions have been used to generate indole- and pyrrole-fused tropane derivatives. ehu.es Other approaches include the synthesis of diazabicyclo[3.2.1]octane derivatives and the use of intramolecular cyclization reactions to form new rings onto the existing bicyclic framework. researchgate.netrsc.orgresearchgate.net These examples highlight the utility of the 1-azabicyclo[3.2.1]octane scaffold as a foundational element for building diverse and complex heterocyclic molecules. lookchem.comrsc.orgresearchgate.net
Q & A
Basic: What synthetic strategies are employed to prepare 1-Azabicyclo[3.2.1]octan-6-ol, and how is stereochemical control achieved?
Answer:
Synthesis of this compound derivatives typically involves cyclization reactions or functionalization of preformed azabicyclo scaffolds. For example, the synthesis of related 6-azabicyclo[3.2.1]octane derivatives (e.g., PTAC oxalate) uses stereoselective alkylation or ring-closing metathesis to establish the bicyclic framework . Key challenges include controlling the stereochemistry at the bridgehead positions (e.g., 5R,6R configurations), which can be addressed using chiral auxiliaries or asymmetric catalysis. X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry .
Table 1: Key Molecular Data for this compound Derivatives
| Compound | Molecular Formula | CAS Number | Stereochemistry | Reference |
|---|---|---|---|---|
| PTAC Oxalate | C₁₂H₁₉N₃S₂·C₂H₂O₄ | 201939-40-4 | (5R,6R) | |
| 1-Azabicyclo[3.2.1]octan-2-one | C₇H₁₁NO | 150627-27-3 | Not specified |
Advanced: How do structural modifications to the azabicyclo[3.2.1]octane core influence analgesic efficacy in neuropathic pain models?
Answer:
Structural modifications, such as substitution at the 6-position (e.g., methyl or propylthio groups) or functionalization of the aromatic ring, significantly impact pharmacological activity. For instance, the 6-methyl derivative of 1-azabicyclo[3.2.1]octane exhibits enhanced analgesic effects in nerve injury models compared to non-methylated analogs . Mechanistic studies using Western blotting reveal that these derivatives modulate M1/M2 muscarinic receptor expression in brain regions like the striatum and anterior cingulate cortex (ACC). Dose-dependent downregulation of M2 receptors correlates with prolonged analgesic effects .
Methodological Note:
- Use in vivo models (e.g., peroneal nerve ligation in mice) to assess mechanical allodynia via von Frey filament testing.
- Combine behavioral assays (e.g., conditioned place preference) with molecular techniques (e.g., receptor expression profiling) to dissect mechanisms .
Advanced: What experimental approaches resolve contradictions in reported receptor binding affinities of azabicyclo derivatives?
Answer:
Discrepancies in receptor affinity data (e.g., M1 vs. M2 receptor selectivity) often arise from differences in assay conditions (e.g., cell lines, ligand concentrations). To address this:
Standardize Assays: Use identical cell models (e.g., CHO-K1 cells expressing human receptors) and radioligand displacement protocols .
Cross-Validate Techniques: Compare results from functional assays (e.g., cAMP inhibition) with binding studies (e.g., competitive ELISA).
Control Stereochemistry: Ensure enantiomeric purity via chiral HPLC, as inactive enantiomers may skew data .
Example:
PTAC oxalate showed no place preference in CPP tests despite analgesic efficacy, suggesting non-opioid mechanisms. This highlights the need for multi-modal validation .
Basic: What are optimal storage and solubility conditions for this compound derivatives in preclinical studies?
Answer:
- Solubility: PTAC oxalate has limited aqueous solubility (<35.95 mg/mL in H₂O) but dissolves in DMSO for in vitro use. Prepare stock solutions in DMSO and dilute in saline for in vivo administration .
- Storage: Store lyophilized powders at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. For lab-scale handling, use amber vials to avoid photodegradation .
Advanced: How can computational modeling guide the design of azabicyclo derivatives with improved blood-brain barrier (BBB) permeability?
Answer:
- Molecular Dynamics (MD) Simulations: Predict BBB penetration by calculating logP and polar surface area (PSA). Derivatives with PSA <90 Ų and logP 1–3 typically show better CNS uptake .
- Docking Studies: Use crystal structures of muscarinic receptors (e.g., PDB ID: 5CXV) to optimize ligand-receptor interactions. For example, the 3-hydroxyphenyl group in PTAC derivatives enhances binding to M2 receptors .
Basic: What analytical techniques are critical for characterizing azabicyclo[3.2.1]octan-6-ol derivatives?
Answer:
- NMR Spectroscopy: Assign bridgehead proton signals (e.g., ¹H NMR δ 3.2–4.1 ppm for N-CH₂ groups) to confirm bicyclic structure .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₂H₁₉N₃S₂ for PTAC) .
- X-ray Crystallography: Resolve absolute configurations, as demonstrated for the active enantiomer of 6,7-dimethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
